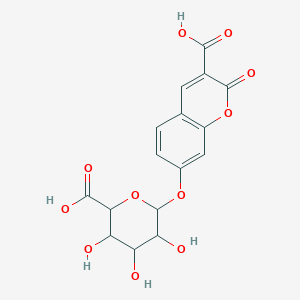
4-Nitrobenzyl2,3-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Nitrobenzyl 2,3-dioxobutanoate typically involves a two-step reaction process. The primary method includes the reaction of 4-nitrobenzyl alcohol with ethyl diazoacetoacetate. This method is advantageous due to its streamlined processing steps, reduced production costs, enhanced product quality, and increased yield. The overall molar yield can achieve 95% or more, with the purity of the product reaching at least 99.5% .
Analyse Des Réactions Chimiques
4-Nitrobenzyl 2,3-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Applications De Recherche Scientifique
4-Nitrobenzyl 2,3-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Nitrobenzyl 2,3-dioxobutanoate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a series of biochemical reactions that result in its desired effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4-Nitrobenzyl 2,3-dioxobutanoate can be compared with other similar compounds such as:
- 4-Nitrophenyl chloroformate
- (4-Nitrophenyl)methyl 3-oxobutanoate
- Benzyl formate
- Benzyl chloroformate These compounds share similar structural features but differ in their specific chemical properties and applications. 4-Nitrobenzyl 2,3-dioxobutanoate is unique due to its high purity and yield in industrial production .
Propriétés
Formule moléculaire |
C11H9NO6 |
|---|---|
Poids moléculaire |
251.19 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl 2,3-dioxobutanoate |
InChI |
InChI=1S/C11H9NO6/c1-7(13)10(14)11(15)18-6-8-2-4-9(5-3-8)12(16)17/h2-5H,6H2,1H3 |
Clé InChI |
GWCXXTYSYUKBQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
![[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)

![[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B14781970.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)
![Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14781996.png)
![(13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782003.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14782005.png)
![3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14782012.png)


